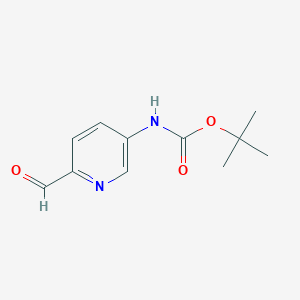

Tert-butyl 6-formylpyridin-3-ylcarbamate

Description

Contextual Significance of Pyridine (B92270) Derivatives in Advanced Organic Synthesis

Pyridine and its derivatives represent a cornerstone class of heterocyclic compounds in organic chemistry. nih.gov The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a structural motif found in a vast array of important molecules, including natural products like vitamins (e.g., niacin and pyridoxine), coenzymes, and alkaloids. nih.govlifechemicals.com This prevalence extends into synthetic chemistry, where pyridine derivatives are crucial components in pharmaceuticals, agrochemicals, and materials science. nih.govnumberanalytics.com

The significance of the pyridine scaffold is largely due to its versatile physicochemical properties. It can act as a hydrogen bond acceptor and its basicity can be tuned by substituents, influencing the pharmacokinetic profiles of drug candidates. nbinno.com In fact, the pyridine ring is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, highlighting its importance in medicinal chemistry. lifechemicals.com The development of novel and efficient methods for synthesizing complex pyridine derivatives is, therefore, a vibrant and critical area of contemporary chemical research. numberanalytics.com

Role of Functionalized Pyridines as Key Building Blocks in Chemical Research

While the basic pyridine structure is itself important, it is the strategic placement of functional groups on the ring that unlocks its full potential as a synthetic building block. researchgate.net Functionalized pyridines are essential intermediates that allow chemists to construct complex molecules through a variety of chemical transformations. rsc.orgnih.gov These appended groups can serve several purposes: they can act as handles for subsequent reactions, modulate the electronic properties of the pyridine ring, or introduce specific steric and physicochemical characteristics. nbinno.com

The ability to easily convert these compounds into different functional derivatives makes them highly sought after in drug design and synthesis. nih.govresearchgate.net For example, introducing halogen atoms allows for cross-coupling reactions, while installing aldehyde or ketone groups opens pathways for carbon-carbon bond formation and the synthesis of more elaborate structures. This modular approach, using pre-functionalized pyridine building blocks, streamlines complex synthetic routes and provides access to novel chemical entities for the development of new drugs, agrochemicals, and functional materials. nbinno.comnih.gov

Overview of Tert-butyl 6-formylpyridin-3-ylcarbamate as a Versatile Synthetic Intermediate

This compound (C11H14N2O3) is a prime example of a highly functionalized pyridine building block. nih.gov Its structure is characterized by a pyridine ring substituted at the 6-position with a formyl (aldehyde) group and at the 3-position with a tert-butoxycarbonyl (Boc)-protected amine group. This specific arrangement of functional groups makes it a particularly versatile intermediate in multi-step organic synthesis.

The key to its utility lies in the distinct reactivity of its functional groups:

The Formyl Group (-CHO): The aldehyde at the 6-position is a reactive handle for numerous chemical transformations. It can undergo nucleophilic addition, condensation reactions, oxidation to a carboxylic acid, or reduction to an alcohol. This allows for the extension of the molecular framework and the introduction of diverse functionalities.

The Tert-butyl carbamate (B1207046) Group (-NHBoc): The amine at the 3-position is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a common protecting group in organic synthesis because it is stable under a wide range of reaction conditions but can be easily removed under acidic conditions. This allows the formyl group to be selectively manipulated without interference from the amine. Subsequently, deprotection of the amine reveals a new reactive site for further functionalization, such as amide bond formation or arylation reactions.

This dual functionality, where one group can be reacted while the other remains protected, is crucial for the regioselective synthesis of complex polysubstituted pyridines, which are often targets in medicinal chemistry research.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C11H14N2O3 |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | tert-butyl N-(6-formylpyridin-3-yl)carbamate |

| InChI Key | AHTZIHDCJWVLKK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=C(C=N1)C=O |

Interactive Data Table: Exemplary Reactions of the Formyl Group

The formyl group on the pyridine ring is susceptible to a variety of transformations, analogous to those seen in similar formyl-substituted pyridines.

| Reaction Type | Reagents | Product Functional Group |

| Oxidation | Potassium permanganate (B83412) (KMnO4) or Chromium trioxide (CrO3) | Carboxylic Acid (-COOH) |

| Reduction | Sodium borohydride (B1222165) (NaBH4) or Lithium aluminum hydride (LiAlH4) | Alcohol (-CH2OH) |

| Reductive Amination | Amine (R-NH2), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) | Secondary Amine (-CH2-NHR) |

| Wittig Reaction | Phosphonium ylide (Ph3P=CHR) | Alkene (-CH=CHR) |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(6-formylpyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-8-4-5-9(7-14)12-6-8/h4-7H,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMQDCYUTZLZBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801222819 | |

| Record name | 1,1-Dimethylethyl N-(6-formyl-3-pyridinyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-55-4 | |

| Record name | 1,1-Dimethylethyl N-(6-formyl-3-pyridinyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196156-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(6-formyl-3-pyridinyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801222819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 6 Formylpyridin 3 Ylcarbamate and Analogous Structures

Conventional Chemical Synthesis Methodologies for Tert-butyl 6-formylpyridin-3-ylcarbamate and Related Pyridine (B92270) Carbamates

The synthesis of this compound and related pyridine carbamates often necessitates a multi-step approach, beginning with appropriately substituted pyridine precursors. These methods are designed to carefully control the regioselectivity of the functionalization of the pyridine ring.

Multi-step Approaches from Pyridine Precursors

A common strategy for the synthesis of polysubstituted pyridines involves the sequential introduction of functional groups onto a simpler pyridine core. For the target molecule, a plausible multi-step synthesis could commence from a readily available starting material such as 2-chloro-5-nitropyridine. This precursor allows for the sequential manipulation of the chloro and nitro groups to introduce the desired formyl and carbamate (B1207046) functionalities.

The synthesis can be envisioned through the following general steps:

Nucleophilic aromatic substitution of the chloride.

Reduction of the nitro group to an amine.

Protection of the resulting amino group.

Introduction of the formyl group.

The specific order and methodology for these steps are crucial for a successful synthesis and are dictated by the reactivity of the intermediates.

Regioselective Introduction of the Formyl Moiety

The introduction of a formyl group onto a pyridine ring can be achieved through various methods, with the Vilsmeier-Haack reaction being a prominent choice for electron-rich aromatic and heteroaromatic substrates. ijpcbs.comorganic-chemistry.orgwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to effect formylation. ijpcbs.comwikipedia.org

For pyridine derivatives, the regioselectivity of the Vilsmeier-Haack reaction is highly dependent on the electronic nature and position of the existing substituents on the ring. In the case of 3-aminopyridine (B143674) derivatives, the amino group, being an activating group, directs the electrophilic Vilsmeier reagent. The formylation of 3-amino-4-methylpyridines has been shown to be sensitive to steric hindrance around the pyridine nitrogen atom. chemrxiv.org

Alternatively, directed ortho-metalation followed by reaction with a formylating agent is another powerful strategy for achieving regioselectivity. However, for the synthesis of this compound, formylation is often accomplished on a precursor that already contains a directing group or a group that can be converted to the formyl moiety. For instance, a common synthetic route to analogous compounds involves starting with a pre-formylated pyridine, such as 6-chloropyridine-3-carbaldehyde.

Strategic Incorporation and N-Protection of the Amine Functionality (Boc-protection)

The protection of the amino group is a critical step in the multi-step synthesis of pyridine carbamates to prevent unwanted side reactions during subsequent functionalization steps. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

The Boc protection of an aminopyridine is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The choice of base and solvent can influence the reaction's efficiency and selectivity. A method for the Boc protection of aminopyridine has been developed that involves dissolving the aminopyridine and Boc₂O in a solvent such as tetrahydrofuran, dichloromethane, methanol, or 1,4-dioxane (B91453) in the presence of EDCI, HOBT, and an alkali. This method is reported to provide high yields and selectivity.

Control of Regioselectivity in Pyridine Ring Functionalization

Controlling the position of newly introduced functional groups on the pyridine ring is a central challenge in the synthesis of polysubstituted pyridines. The inherent electronic properties of the pyridine ring, with its electron-deficient character, and the directing effects of existing substituents govern the regiochemical outcome of electrophilic and nucleophilic substitution reactions.

In the context of synthesizing this compound, starting with a precursor where the substitution pattern is already established is a common and effective strategy. For example, using 5-amino-2-chloropyridine (B41692) allows for the selective introduction of the formyl group at the 2-position (which can later be manipulated) and the amine at the 5-position, which corresponds to the desired substitution pattern of the final product. The strategic choice of starting materials and the sequence of reactions are paramount in achieving the desired regioselectivity.

Advanced and Optimized Synthetic Routes

To overcome the limitations of some conventional methods, such as low yields, harsh reaction conditions, and lack of scalability, advanced and optimized synthetic routes are continuously being developed.

Development of Efficient and Scalable Preparations

The development of efficient and scalable synthetic methods is crucial for the practical application of this compound and its analogs in areas like drug discovery and materials science. Scalability often requires moving away from stoichiometric reagents to catalytic processes and ensuring that all reaction steps are high-yielding and procedurally simple.

For instance, the synthesis of 6-azaindoles bearing a 3-formyl functionality from commercially available (ortho-methyl)aminopyridine moieties has been shown to be scalable up to 40 grams. chemrxiv.org While this is for a different heterocyclic system, the principles of optimizing reaction conditions for scalability are transferable.

A reported synthesis for an analog, tert-butyl (4-bromo-6-formylpyridin-2-yl)methylcarbamate, involves the reaction of 4-bromo-6-formylpyridine with tert-butyl isocyanate under controlled conditions, suggesting a streamlined approach that could be optimized for scale. The use of pre-functionalized starting materials simplifies the synthetic sequence and can lead to more efficient and scalable processes.

Research Findings in Tabular Format

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-Amino-4-methylpyridines | 1. Vilsmeier-Haack reagent (POCl₃, DMF)2. Alkaline workup | 3-Formyl-6-azaindoles | Up to 62% | chemrxiv.org |

| Aminopyridine | (Boc)₂O, EDCI, HOBT, alkali, in THF/CH₂Cl₂/MeOH/1,4-dioxane | BOC protected aminopyridine | High | |

| 4-Bromo-6-formylpyridine | tert-Butyl isocyanate, inert atmosphere, 0-25°C | tert-Butyl (4-bromo-6-formylpyridin-2-yl)methylcarbamate | Not specified | |

| 6-Chloropyridine-3-carbaldehyde | tert-Butyl carbamate | This compound | Not specified | smolecule.com |

Principles of Green Chemistry in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact and enhance safety and efficiency. The application of these principles to the synthesis of this compound and related pyridine derivatives can be approached in several ways.

One of the core tenets of green chemistry is the use of catalysis to improve reaction efficiency and reduce waste. For instance, in the synthesis of substituted pyridines, iron-catalyzed cyclization of ketoxime acetates and aldehydes has been demonstrated as a facile and environmentally benign method. This approach avoids the use of more toxic heavy metal catalysts and often proceeds with high atom economy. Another green strategy involves the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly shorten reaction times, increase product yields, and in some cases, enable reactions to proceed without a solvent. The synthesis of novel pyridine derivatives through one-pot, four-component reactions under microwave irradiation in ethanol (B145695) exemplifies an efficient and low-cost process with excellent yields and pure products.

Solvent selection is another critical aspect of green chemistry. The development of solvent-free or solventless reaction conditions is highly desirable. For example, the synthesis of pyridine-2-yl substituted ureas has been achieved in a solvent- and halide-free manner through the C-H functionalization of pyridine N-oxides with dialkylcyanamides. This method offers high yields and a broad substrate scope with varying functional groups. When solvents are necessary, the use of greener alternatives to traditional volatile organic compounds is encouraged.

Furthermore, the concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product, is central to green synthesis. Direct C-H functionalization of pyridines is a powerful strategy that aligns with the principle of atom economy, as it avoids the pre-functionalization of starting materials and the generation of stoichiometric byproducts.

The following table summarizes some green chemistry approaches applicable to the synthesis of functionalized pyridines:

| Green Chemistry Principle | Application in Pyridine Synthesis | Potential Benefits |

| Catalysis | Use of iron catalysts, photocatalysis | Reduced toxicity, high efficiency, mild reaction conditions |

| Alternative Energy Sources | Microwave-assisted synthesis | Shorter reaction times, higher yields, solvent-free conditions |

| Safer Solvents and Reaction Conditions | Solvent-free reactions, use of ethanol or water | Reduced environmental impact, improved safety |

| Atom Economy | One-pot multicomponent reactions, C-H functionalization | Minimized waste, increased efficiency |

Chemoenzymatic Approaches for Chiral Analogs and Intermediates

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts to produce chiral compounds with high enantiomeric purity. This approach is particularly valuable for the synthesis of chiral analogs of this compound or its intermediates, which may be of interest for their potential biological activities.

Enzymes such as lipases, proteases, and alcohol dehydrogenases are commonly employed in the synthesis of chiral pyridine derivatives. Lipases, for instance, are widely used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. The resolution of racemic 1-(2-pyridyl)ethanols using Candida antarctica lipase (B570770) B (CALB) to yield the corresponding (R)-acetate and unreacted (S)-alcohol with excellent enantiopurity is a well-established method. This strategy could be adapted to resolve chiral precursors to this compound.

Alcohol dehydrogenases (ADHs) are another class of enzymes that are highly effective for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. The reduction of α-halogenated ketones bearing a pyridine ring using the ADH from Lactobacillus kefir has been shown to produce the corresponding chiral alcohols with high enantiomeric excess (95% to >99%) and in good yields. This approach could be employed to synthesize chiral alcohol precursors that can be further elaborated to chiral analogs of the target molecule.

The following table outlines some chemoenzymatic strategies for the synthesis of chiral pyridine derivatives:

| Enzyme Class | Transformation | Example Application |

| Lipases | Kinetic resolution of racemic alcohols/amines | Enantioselective acylation of racemic pyridyl ethanols |

| Alcohol Dehydrogenases (ADHs) | Asymmetric reduction of prochiral ketones | Reduction of pyridyl ketones to chiral secondary alcohols |

| Amine Oxidases/Imine Reductases | Asymmetric dearomatization of activated pyridines | Synthesis of stereo-defined substituted piperidines |

Synthesis of Crucial Precursors and Advanced Intermediates for this compound

A plausible synthetic pathway could commence with a readily available substituted pyridine, such as 5-amino-2-methylpyridine. The amino group can be protected with a tert-butoxycarbonyl (Boc) group to yield tert-butyl (6-methylpyridin-3-yl)carbamate. The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

The next critical step would be the introduction of the formyl group at the 6-position. This can be accomplished through the oxidation of the methyl group. A common reagent for this transformation is selenium dioxide (SeO₂). The oxidation of a methyl group on a pyridine ring to an aldehyde is a known transformation, though reaction conditions may need to be optimized to achieve good yields and avoid over-oxidation to the carboxylic acid.

Alternatively, a precursor such as 5-aminopyridine-2-carboxaldehyde could be utilized. In this case, the amino group would be protected with a Boc group in a later step. The synthesis of 5-aminopyridine-2-carboxaldehyde can be achieved from 5-amino-2-(1,3-dioxolan-2-yl)pyridine, where the aldehyde is protected as a cyclic acetal. nih.gov

Another potential precursor is 6-chloropyridine-3-amine. The chloro group can be converted to a formyl group through various methods, such as a palladium-catalyzed carbonylation followed by reduction, or through a cyanation reaction followed by reduction of the nitrile. The amino group would then be protected with a Boc group.

The following table details the synthesis of some key precursors:

| Precursor | Synthetic Approach | Key Reagents |

| Tert-butyl (6-methylpyridin-3-yl)carbamate | Boc protection of 5-amino-2-methylpyridine | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., triethylamine) |

| 5-Aminopyridine-2-carboxaldehyde | Deprotection of 5-amino-2-(1,3-dioxolan-2-yl)pyridine | Acidic hydrolysis |

| Tert-butyl (6-cyanopyridin-3-yl)carbamate | Cyanation of a 6-halopyridine precursor | Zinc cyanide, Palladium catalyst |

Chemical Reactivity and Transformation Pathways of Tert Butyl 6 Formylpyridin 3 Ylcarbamate

Reactivity Profile of the Formyl Group in Tert-butyl 6-formylpyridin-3-ylcarbamate

The formyl group attached to the pyridine (B92270) ring is an electrophilic center, susceptible to attack by various nucleophiles. Its reactivity is influenced by the electronic properties of the pyridine ring and the carbamate (B1207046) substituent. Pyridine aldehydes, such as the title compound, serve as precursors to many other important structures in coordination chemistry and pharmaceuticals. wikipedia.org

The carbonyl carbon of the formyl group is highly electrophilic and readily undergoes nucleophilic addition, which is a primary reaction pathway for this functional group. nih.gov This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

A prominent example of this reactivity is the formation of Schiff bases (imines) through reaction with primary amines. wikipedia.org The aldehyde functional group is subject to nucleophilic attack by amines, leading to robust iminopyridine products. wikipedia.org The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the formyl carbon, facilitating this transformation. This reaction is fundamental in the synthesis of various ligands for metal complexes and in the construction of heterocyclic systems.

Table 1: Examples of Nucleophilic Addition Reactions

| Reaction Type | Nucleophile | Product Type |

|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine / Schiff Base |

| Cyanohydrin Formation | Cyanide (e.g., HCN, NaCN) | Cyanohydrin |

| Grignard Reaction | Grignard Reagent (R-MgX) | Secondary Alcohol |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene |

The formyl group can be readily oxidized to the corresponding carboxylic acid. This transformation is a common step in the synthesis of pyridine carboxylic acids, which are important intermediates for pharmaceuticals and agrochemicals. google.com The oxidation of formylpyridines or their precursors like methylpyridines is a standard industrial and laboratory method for producing compounds such as nicotinic acid and picolinic acid. google.comwikipedia.org A variety of oxidizing agents can accomplish this conversion under different conditions.

Table 2: Reagents for Oxidation to Carboxylic Acid

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (B83412) (KMnO₄) | Basic or neutral aqueous solution, heat | 5-(tert-butoxycarbonylamino)pyridine-2-carboxylic acid |

| Nitric Acid (HNO₃) | High temperature and pressure | 5-(tert-butoxycarbonylamino)pyridine-2-carboxylic acid |

| Silver(I) Oxide (Ag₂O) | Basic conditions (e.g., NaOH) | 5-(tert-butoxycarbonylamino)pyridine-2-carboxylic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone solvent | 5-(tert-butoxycarbonylamino)pyridine-2-carboxylic acid |

The formyl group is easily reduced to a primary alcohol (hydroxymethyl group). This conversion is typically achieved using hydride-based reducing agents. The resulting product, tert-butyl 6-(hydroxymethyl)pyridin-3-ylcarbamate, is a useful building block for further synthetic modifications. The reduction of pyridine aldehydes is a key transformation, often performed as the reverse of the oxidation used to prepare them. wikipedia.org Mild reducing agents are generally sufficient and selective for this purpose.

Table 3: Reagents for Reduction to Hydroxymethyl Pyridine

| Reducing Agent | Typical Conditions | Product |

|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | Alcoholic solvents (Methanol, Ethanol) at room temp. | tert-Butyl 6-(hydroxymethyl)pyridin-3-ylcarbamate |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether (e.g., THF, Et₂O) at low temp. | tert-Butyl 6-(hydroxymethyl)pyridin-3-ylcarbamate |

| Catalytic Hydrogenation (H₂) | Metal catalyst (e.g., Pd, Pt, Ni) | tert-Butyl 6-(hydroxymethyl)pyridin-3-ylcarbamate |

As an aldehyde, this compound can participate in various carbon-carbon bond-forming condensation reactions. wikipedia.org In these reactions, it acts as the electrophilic partner, reacting with a nucleophilic enol or enolate ion. libretexts.org Such reactions are pivotal in organic synthesis for building more complex carbon skeletons.

A key example is the Aldol condensation, where the formyl group reacts with an enolate generated from a ketone or another aldehyde. libretexts.org A related and important transformation is the Knoevenagel condensation, which involves the reaction of the aldehyde with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. wikipedia.org For instance, condensation reactions between different formylpyridines and acetylpyridines have been demonstrated, showcasing the utility of these building blocks in "domino" reactions that form complex cyclic products. researchgate.net

Table 4: Common Condensation Reactions

| Reaction Name | Nucleophilic Partner | Catalyst | Product Type |

|---|---|---|---|

| Aldol Condensation | Ketone or Aldehyde Enolate | Base (e.g., NaOH) or Acid | α,β-Unsaturated Pyridine |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malonic Acid) | Weak Base (e.g., Pyridine, Piperidine) | α,β-Unsaturated Pyridine Derivative |

| Claisen-Schmidt Condensation | Ketone Enolate | Base (e.g., NaOH) | Chalcone-like α,β-Unsaturated Ketone |

Transformations of the Carbamate Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under specific, mild acidic conditions. acsgcipr.org

The primary transformation of the carbamate moiety is its cleavage to reveal the free amine, 6-formylpyridin-3-amine. The Boc group is highly sensitive to acid, allowing for its selective removal in the presence of other acid-sensitive groups. acsgcipr.org The deprotection is typically carried out using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. nih.govresearchgate.net

The mechanism involves the generation of a tert-butyl cation, which can potentially alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture. acsgcipr.org To prevent these undesirable side reactions, scavengers are often added. The use of various acidic reagents, including Lewis acids and solid-supported acids, has been developed to optimize chemoselectivity and reaction conditions. researchgate.net

Table 5: Conditions for Selective Boc-Deprotection

| Reagent(s) | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-2 hours | Very common, efficient method. |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Room temperature | Product is isolated as the hydrochloride salt. |

| Sulfuric Acid (H₂SO₄) | Dichloromethane (DCM) | Room temperature | Can be used for selective cleavage in the presence of other acid-labile groups. nih.gov |

| Iron(III) Chloride (FeCl₃) | Dichloromethane (DCM) | Room temperature | A Lewis-acid mediated strategy. researchgate.net |

| Iodine (I₂) | Solvent-free or in solvent | Mild conditions | Provides an alternative to strong acid methods. researchgate.net |

Subsequent Functionalization Reactions of the Unmasked Amine

The tert-butyl carbamate (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under mildly acidic conditions. acsgcipr.org The removal of the Boc group from this compound yields the corresponding primary amine, 5-amino-pyridine-2-carbaldehyde. This "unmasking" opens up a plethora of synthetic possibilities, allowing for subsequent functionalization reactions at the newly liberated amino group. nih.govnih.gov

The primary amine at the 3-position is nucleophilic and can participate in a wide range of chemical transformations. Common reactions include acylation, alkylation, sulfonylation, and condensation reactions. For instance, the amine can react with aldehydes or ketones to form Schiff bases or imines, which can be further reduced to secondary amines. nih.gov

A significant pathway for functionalization involves the construction of fused heterocyclic systems. The presence of the formyl group at the adjacent 6-position allows for intramolecular cyclization reactions. For example, reaction with reagents containing a one-carbon electrophilic center can lead to the formation of fused pyrido[3,2-d]pyrimidine (B1256433) derivatives. researchgate.net Such transformations are valuable in medicinal chemistry for creating complex, drug-like scaffolds. nih.gov

The table below summarizes potential functionalization reactions of the deprotected amine, 5-amino-pyridine-2-carbaldehyde.

| Reaction Type | Reagent/Conditions | Product Type |

| Acylation | Acyl chloride, base | N-acylated pyridine |

| Sulfonylation | Sulfonyl chloride, base | N-sulfonylated pyridine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-alkylated pyridine |

| Urea (B33335) Formation | Isocyanate | N-pyridyl urea |

| Imine Formation | Aldehyde/Ketone, acid catalyst | Schiff base |

| Cyclocondensation | Ninhydrin, acid | Fused polycyclic systems researchgate.net |

Investigation of Carbamate Cation Activation and Reactivity

The reactivity of the carbamate functional group itself, particularly during the deprotection step, is of significant interest. The acid-catalyzed removal of the Boc group proceeds via the formation of a tert-butyl cation intermediate. acsgcipr.org This highly reactive carbocation is a potent electrophile.

Reaction Pathway for Acid-Catalyzed Boc Deprotection

Protonation of the carbamate carbonyl oxygen.

Cleavage of the tert-butyl-oxygen bond to form a tert-butyl cation and a carbamic acid intermediate.

The carbamic acid is unstable and decarboxylates to yield the free amine and carbon dioxide.

The tert-butyl cation can be trapped by a nucleophile or eliminate a proton to form isobutylene.

A potential side reaction during deprotection is the alkylation of nucleophilic sites on the substrate or product molecule by the generated tert-butyl cation. Electron-rich aromatic rings are particularly susceptible to this Friedel-Crafts-type alkylation. acsgcipr.org To mitigate this, "scavenger" molecules are often added to the reaction mixture to trap the tert-butyl cation.

Beyond deprotection, the carbamate group can influence the reactivity of the molecule in other ways. The lone pair of electrons on the carbamate nitrogen can participate in directing metallation reactions. While direct activation of the carbamate cation for other synthetic transformations is less common than its role in deprotection, its transient formation is a key mechanistic step that influences reaction conditions and potential byproducts. acsgcipr.orgacs.org

Electrophilic and Nucleophilic Reactivity of the Pyridine Core

Electrophilic Aromatic Substitution Patterns

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. wikipedia.org This inherent electron deficiency makes pyridine significantly less reactive towards electrophilic aromatic substitution (SEAr) than benzene. wikipedia.orgpearson.com When SEAr reactions do occur on an unsubstituted pyridine ring, they typically require harsh conditions and the electrophile is directed to the 3-position (meta to the nitrogen). quora.comquora.com

Attack at the 2- or 4-positions is disfavored because the resulting cationic intermediate (a Wheland intermediate) would place a positive charge on the already electron-deficient nitrogen atom. quora.comquora.com The intermediate formed from attack at the 3-position avoids this unfavorable arrangement, making it the most stable and leading to the meta-substituted product. quora.com

In the case of this compound, the substitution pattern is further influenced by the existing formyl and carbamate groups.

Impact of Formyl and Carbamate Substituents on Pyridine Ring Electronics

The electronic nature of the pyridine core in this compound is modulated by the competing effects of the formyl and carbamate substituents.

Formyl Group (-CHO): The aldehyde group at the 6-position is a powerful electron-withdrawing group (EWG) through both inductive and resonance effects. It strongly deactivates the pyridine ring towards electrophilic attack, making SEAr reactions even more difficult than on unsubstituted pyridine. EWGs on pyridine rings are known to decrease the electron density around the ring. nih.govmdpi.com

The table below details the electronic effects of the substituents.

| Substituent | Position | Electronic Effect | Influence on SEAr |

| Pyridine Nitrogen | 1 | Inductively withdrawing | Deactivating, meta-directing |

| Carbamate (-NHBoc) | 3 | Resonance donating, inductively withdrawing | Activating, ortho/para-directing |

| Formyl (-CHO) | 6 | Inductively and resonance withdrawing | Strongly deactivating, meta-directing |

Metal-catalyzed Cross-coupling Reactions on Halogenated Pyridine Analogs

While electrophilic substitution on the pyridine core is difficult, metal-catalyzed cross-coupling reactions provide a powerful and versatile strategy for the functionalization of halogenated analogs. researchgate.net These reactions are fundamental in pharmaceutical and materials chemistry for the construction of C-C and C-heteroatom bonds. rsc.org For a molecule like this compound, introducing a halogen (e.g., Br, I) at one of the ring positions (e.g., 2-, 4-, or 5-position) would create a handle for such transformations.

Common palladium-catalyzed cross-coupling reactions are highly effective for functionalizing pyridine rings. rsc.org These reactions typically involve the coupling of a halo-pyridine with an organometallic reagent.

Key Cross-Coupling Reactions for Halogenated Pyridines:

Suzuki-Miyaura Coupling: This involves the reaction of a halopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. rsc.org This is one of the most widely used methods for forming biaryl structures.

Stille Coupling: This reaction couples a halopyridine with an organotin compound (stannane) using a palladium catalyst. acs.org

Negishi Coupling: This method utilizes an organozinc reagent as the coupling partner for the halopyridine, catalyzed by palladium or nickel. chemrxiv.org

Sonogashira Coupling: This reaction is used to form C(sp²)-C(sp) bonds by coupling a halopyridine with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.net

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of C-N bonds, coupling a halopyridine with an amine.

The reactivity in these cross-coupling reactions can be influenced by the position of the halogen on the pyridine ring. For example, 2-halopyridines can sometimes be challenging substrates in Suzuki-Miyaura couplings due to the instability of the corresponding pyridine-2-boronates. researchgate.netrsc.org In such cases, alternative coupling partners like pyridine sulfinates have been developed to achieve high efficiency. rsc.org

The table below provides a summary of common cross-coupling reactions applicable to halogenated pyridine analogs.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | C-C |

| Stille | R-Sn(Alkyl)₃ | Pd(0) catalyst | C-C |

| Negishi | R-ZnX | Pd(0) or Ni(0) catalyst | C-C |

| Sonogashira | R-C≡CH | Pd(0)/Cu(I), Base | C-C (alkyne) |

| Buchwald-Hartwig | R₂NH | Pd(0) catalyst, Base | C-N |

These methods allow for the late-stage functionalization of complex pyridine-containing molecules, providing access to a vast chemical space that would be inaccessible through classical substitution reactions. nih.govresearchgate.net

Applications in Complex Molecule Synthesis and Medicinal Chemistry

Strategic Role as a Synthetic Intermediate in Organic Chemistry

The compound's structure is ideally suited for its role as a foundational element in the synthesis of elaborate chemical structures. The aldehyde functional group serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, while the tert-butyloxycarbonyl (Boc) protected amine at the 3-position can be deprotected under specific conditions to allow for further functionalization.

Tert-butyl 6-formylpyridin-3-ylcarbamate is a key starting material for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. A significant application is in the preparation of pyrazolopyridine derivatives. For instance, in the development of inhibitors for the c-Met kinase, a target in cancer therapy, this compound serves as a crucial intermediate.

The synthesis involves a condensation reaction between the aldehyde group of this compound and a substituted hydrazine, followed by cyclization to form a pyrazolopyridine core. This reaction sequence highlights the utility of the aldehyde as an electrophilic center for constructing the new heterocyclic ring.

Table 1: Synthesis of a Pyrazolopyridine Intermediate

| Step | Reactant 1 | Reactant 2 | Key Transformation | Resulting Core Structure |

|---|

While this compound is a logical precursor for other heterocycles like naphthyridines and triazolopyridines due to its aminopyridine framework, its documented application is prominent in the synthesis of pyrazolopyridine-based structures.

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore novel areas of chemical space. The bifunctional nature of this compound makes it an excellent scaffold for DOS. The aldehyde group can undergo a wide range of reactions, such as reductive aminations, Wittig reactions, and condensations, to introduce a first point of diversity. Subsequently, the Boc-protecting group can be removed to reveal the amine, which can then be acylated, alkylated, or used in other nitrogen-based coupling reactions to introduce a second point of diversity. This stepwise approach allows for the generation of a large number of distinct compounds from a single, common intermediate.

In the field of drug discovery, generating libraries of related compounds is essential for studying structure-activity relationships (SAR). This compound is an ideal substrate for building such combinatorial libraries. Its utility is demonstrated in the synthesis of a series of c-Met kinase inhibitors, where variations in the final molecule are introduced by using different reaction partners with the aldehyde and the subsequently deprotected amine. For example, a library of pyrazolopyridines can be generated by reacting the core intermediate with a diverse set of hydrazines, leading to analogues with different substituents on the pyrazole (B372694) ring. This systematic modification is a cornerstone of combinatorial chemistry used to optimize the biological activity of a lead compound.

Utility in Pharmaceutical and Bioactive Molecule Synthesis

The importance of this compound extends directly into the pharmaceutical sector, where it functions as a critical component in the synthetic pathways of potential new drugs.

This intermediate is a direct precursor to molecules with significant therapeutic potential. As noted, it is instrumental in the synthesis of pyrazolopyridine derivatives that have been identified as potent and selective inhibitors of the c-Met kinase. The c-Met pathway is implicated in cell proliferation, migration, and invasion, and its dysregulation is a factor in many human cancers. The compounds synthesized from this compound have shown the ability to inhibit this kinase, demonstrating its role as a precursor to potentially anti-cancer agents.

Table 2: Biological Target of Derived Compounds

| Precursor | Derived Compound Class | Biological Target | Therapeutic Area |

|---|

The journey of a drug from concept to clinic involves complex, multi-step synthetic routes. This compound has been established as a key intermediate within these intricate pathways. Its use in the synthesis of c-Met inhibitors provides a clear example of its value. It allows for the reliable and efficient construction of the core pyrazolopyridine scaffold, which is essential for the biological activity of the final compounds. By providing a robust route to this central structure, the intermediate facilitates the extensive medicinal chemistry efforts required to refine and optimize the properties of potential drug candidates, such as their potency, selectivity, and pharmacokinetic profiles. The stability and reactivity of this compound make it a dependable choice in multi-step syntheses common in drug discovery and development. chemimpex.com

Synthesis of Unsymmetrical Urea (B33335) and Thiourea (B124793) Architectures from this compound: An Overview

The synthesis of unsymmetrical urea and thiourea derivatives is a significant focus in medicinal chemistry due to the prevalence of these moieties in a wide range of biologically active compounds. While various synthetic strategies exist for the construction of these architectures, the direct application of this compound as a starting material for this purpose is not extensively documented in publicly available scientific literature.

General methodologies for the synthesis of unsymmetrical ureas often involve the reaction of an amine with an isocyanate. Carbamates, such as this compound, can theoretically serve as precursors to isocyanates through thermal or chemical activation, which could then be trapped by an amine to form a urea. However, specific studies detailing this transformation for this compound are not readily found.

Similarly, the synthesis of unsymmetrical thioureas typically involves the reaction of an amine with an isothiocyanate. The conversion of a carbamate (B1207046) to a thiourea would likely require a multi-step process, potentially involving the initial formation of an isocyanate followed by a reaction with a sulfur source or the direct reaction with a thiocarbamoylating agent. Again, literature specifically describing such a pathway starting from this compound is scarce.

The formyl group present on the pyridine (B92270) ring of this compound adds another layer of complexity. This aldehyde functionality is susceptible to a variety of reactions, which could compete with the desired urea or thiourea formation at the carbamate site. For instance, it could undergo reductive amination or form imines in the presence of primary amines, which are also the reagents for urea synthesis.

While the carbamate moiety is a well-established protecting group for amines and can be a precursor for urea formation in some contexts, the specific combination of a formyl group and a carbamate on a pyridine ring, as in this compound, does not have a well-trodden path in the synthesis of unsymmetrical ureas and thioureas based on current literature. Researchers in medicinal chemistry often utilize more direct and established routes for the synthesis of pyridinyl-ureas and thioureas, such as the reaction of aminopyridines with isocyanates or isothiocyanates.

Further research and exploration would be necessary to establish a viable synthetic protocol for the direct conversion of this compound into unsymmetrical urea and thiourea architectures and to understand the chemoselectivity of such reactions in the presence of the formyl group.

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Reaction Mechanisms at the Formyl Group

The formyl group (-CHO) is a key site of reactivity in tert-butyl 6-formylpyridin-3-ylcarbamate. Its electrophilic carbonyl carbon is susceptible to attack by a variety of nucleophiles. The primary reaction mechanisms include nucleophilic addition, reduction, oxidation, and condensation reactions.

Nucleophilic Addition: This is a fundamental reaction of the formyl group. A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields the final addition product. The pyridine (B92270) ring's electronic properties can influence the electrophilicity of the carbonyl carbon, thereby affecting the reaction rate.

Reduction: The formyl group can be readily reduced to a primary alcohol (a hydroxymethyl group). This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon, forming a tetrahedral alkoxide intermediate which is then protonated during workup.

Oxidation: Oxidation of the formyl group yields a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) or chromium trioxide. total-synthesis.com The mechanism can be complex but generally involves the formation of a hydrate (B1144303) intermediate by the addition of water to the aldehyde, which is then oxidized.

Condensation Reactions: The formyl group can react with amines to form imines (Schiff bases). This reaction is crucial as it can lead to the formation of iminium intermediates, which are discussed in a later section. The reaction is typically acid-catalyzed and proceeds through the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Mechanistic Pathways of Carbamate (B1207046) Activation and Cleavage

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, controlled acidic conditions.

The deprotection of the Boc group in this compound is a critical step in many synthetic routes to access the free amino group. The most common mechanism for this cleavage is acid-catalyzed hydrolysis. The reaction proceeds through a series of well-defined steps:

Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). total-synthesis.comfishersci.co.ukjk-sci.com

Fragmentation: The protonated carbamate is unstable and fragments to form a highly stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate. commonorganicchemistry.com

Deprotonation and Decarboxylation: The tert-butyl cation can be quenched by a nucleophile or deprotonate to form isobutene gas. commonorganicchemistry.com The carbamic acid is also unstable and readily undergoes decarboxylation to release carbon dioxide gas, yielding the free amine. total-synthesis.comcommonorganicchemistry.com

The formation of gaseous byproducts (isobutene and carbon dioxide) provides a strong thermodynamic driving force for the reaction, ensuring its completion. total-synthesis.comjk-sci.com

| Reagent/Condition | Description of Mechanistic Role | Typical Solvents |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Strong acid that protonates the carbamate, initiating cleavage. | Dichloromethane (DCM) |

| Hydrochloric Acid (HCl) | A common strong acid used for Boc deprotection, often in an aqueous or organic solvent solution. | Dioxane, Methanol, Water |

| Zinc Bromide (ZnBr₂) | A Lewis acid that can coordinate to the carbamate and facilitate cleavage, offering an alternative to strong Brønsted acids. | Dichloromethane (DCM) |

Role of Iminium and Other Reactive Intermediates in Transformations

Reactive intermediates play a pivotal role in the transformations of this compound. Among the most significant are iminium ions.

An iminium ion is a cationic species with the general structure [R₂C=NR₂]⁺. In the context of the target molecule, an iminium ion can be formed by the reaction of the formyl group with a secondary amine under acidic conditions. This intermediate is significantly more electrophilic than the starting aldehyde, making it a potent species for nucleophilic attack. The formation of iminium ions is a key step in reactions such as the Mannich reaction and reductive amination. nih.gov

Other important reactive intermediates include:

Carbamic Acid: This transient intermediate is formed during the acid-catalyzed cleavage of the tert-butyl carbamate group. Its rapid decarboxylation is a key driving force for the deprotection reaction. commonorganicchemistry.com

Tert-butyl Cation: This stable carbocation is another key intermediate in the deprotection of the Boc group. Its fate can include reaction with a nucleophile or elimination to form isobutene. total-synthesis.com

The controlled generation and reaction of these intermediates are fundamental to harnessing the synthetic potential of this compound.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, the general principles governing its reactions can be discussed.

Kinetic Aspects: The rates of reactions involving this compound are influenced by several factors:

At the Formyl Group: The rate of nucleophilic attack is dependent on the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbon. The electronic nature of the substituted pyridine ring can modulate this electrophilicity. Reactions are also subject to catalysis; for instance, both acid and base can catalyze nucleophilic addition.

At the Carbamate Group: The rate of acid-catalyzed cleavage is highly dependent on the concentration and strength of the acid. The use of a stronger acid or higher temperatures will generally increase the rate of deprotection.

Thermodynamic Aspects:

Reactions at the Formyl Group: Many reactions, such as nucleophilic addition, are reversible. The position of the equilibrium is determined by the relative thermodynamic stability of the reactants and products. The formation of stable products, such as in the case of oxidation to a carboxylic acid, renders the reaction thermodynamically favorable.

Carbamate Cleavage: The deprotection of the Boc group is a thermodynamically favorable process. This is largely due to the high stability of the products formed: the free amine, the stable tert-butyl cation (which is subsequently converted to isobutene), and carbon dioxide. The increase in entropy from the formation of gaseous byproducts further drives the reaction to completion.

| Reaction Type | Key Factors Influencing Kinetics | Key Factors Influencing Thermodynamics |

|---|---|---|

| Nucleophilic Addition to Formyl Group | Nucleophile strength, catalyst (acid/base), temperature, solvent. | Relative stability of reactants and products, steric hindrance. |

| Reduction of Formyl Group | Reactivity of reducing agent, temperature. | Generally favorable due to the formation of a stable alcohol. |

| Oxidation of Formyl Group | Strength of oxidizing agent, reaction conditions. | Highly favorable due to the formation of a stable carboxylic acid. |

| Carbamate Cleavage | Acid strength and concentration, temperature. | Formation of stable products (amine, CO₂, isobutene), entropy increase. |

Derivatization and Structural Modification Strategies

Strategic Derivatization of the Aldehyde Functionality

The aldehyde group at the 6-position of the pyridine (B92270) ring is a key site for derivatization, acting as an electrophilic center for a variety of nucleophilic addition and condensation reactions. These modifications are fundamental in elongating the molecule and introducing new pharmacophoric elements.

One of the most prominent strategies involves the condensation of the aldehyde with amine-containing nucleophiles. For instance, reaction with thiosemicarbazide (B42300) is a common method to produce thiosemicarbazone derivatives. nih.govgoogle.com This reaction is typically straightforward, involving the direct condensation of the aldehyde with thiosemicarbazide to form a C=N bond, yielding the corresponding thiosemicarbazone. nih.govgoogle.com These derivatives have been extensively synthesized and evaluated for their biological activities. nih.govnih.gov

Beyond condensation reactions, the aldehyde functionality can undergo standard transformations. Reduction of the formyl group using reducing agents like sodium borohydride (B1222165) yields the corresponding primary alcohol, tert-butyl 6-(hydroxymethyl)pyridin-3-ylcarbamate. Conversely, oxidation with agents such as potassium permanganate (B83412) or chromium trioxide can convert the aldehyde into a carboxylic acid. These transformations open up further avenues for derivatization, such as esterification or amidation at the newly formed alcohol or acid functionalities.

The table below summarizes key derivatization reactions targeting the aldehyde group.

| Reaction Type | Reagent(s) | Product Functional Group | Example Product Class |

| Condensation | Thiosemicarbazide | Thiosemicarbazone | Pyridine-2-carboxaldehyde thiosemicarbazones |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | 6-(Hydroxymethyl)pyridine derivatives |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid | 5-(Boc-amino)picolinic acid derivatives |

| Condensation | Substituted Amines | Imine (Schiff Base) | N-substituted iminopyridines |

Post-Deprotection Functionalization of the Pyridine Amine

The tert-butoxycarbonyl (Boc) group on the amine at the 3-position is a stable protecting group that can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid. nih.gov This deprotection unmasks a nucleophilic primary amine (5-aminopyridine-2-carbaldehyde), which is a critical handle for introducing a wide array of substituents.

Once deprotected, the resulting free amine can be functionalized through several common pathways. Alkylation with various alkyl halides can be performed to yield secondary or tertiary amines. nih.gov For example, alkylation of related 3- and 5-amino-2-(1,3-dioxolan-2-yl)pyridines has been successfully used to synthesize a series of N-alkylated derivatives, including methylamino, ethylamino, and allylamino compounds. nih.gov

Acylation is another key strategy, where the amine is reacted with acyl chlorides or anhydrides to form amide bonds. nih.gov Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are crucial for attaching different cyclic or acyclic moieties to the pyridine core. Furthermore, the amine can react with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) linkages, respectively, a strategy often employed in the design of inhibitors for various enzymes. mdpi.com

The following table outlines common functionalization strategies for the deprotected pyridine amine.

| Reaction Type | Reagent(s) | Linkage Formed | Product Class |

| Alkylation | Alkyl Halides (e.g., CH₃I) | C-N (amine) | N-Alkyl-5-aminopyridine derivatives |

| Acylation | Acyl Chlorides / Anhydrides | Amide | N-Acyl-5-aminopyridine derivatives |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | N-Sulfonyl-5-aminopyridine derivatives |

| Urea Formation | Isocyanates | Urea | N,N'-disubstituted ureas |

| Thiourea Formation | Isothiocyanates | Thiourea | N,N'-disubstituted thioureas |

Systemic Modifications of the Pyridine Heterocycle

Modifying the pyridine ring itself allows for fine-tuning of the electronic properties, steric profile, and metabolic stability of the entire molecule. These modifications often require more specific synthetic strategies compared to functional group derivatization.

One powerful technique is directed ortho-metalation. The carbamate (B1207046) group can direct lithiation to the adjacent C-4 position of the pyridine ring. Treatment with a strong base like tert-butyllithium (B1211817) can selectively deprotonate this position, creating a nucleophilic dilithium (B8592608) intermediate. This intermediate can then react with various electrophiles to install a substituent at the 4-position, a strategy demonstrated in related N-(pyridin-3-ylmethyl)carbamate systems. researchgate.net

Another approach involves N-oxidation of the pyridine nitrogen using an oxidizing agent like a peroxy acid. nih.gov This increases the reactivity of the ring towards both electrophilic and nucleophilic attack. The resulting pyridine-N-oxide can activate the C2 and C6 positions for nucleophilic substitution or undergo rearrangement reactions to introduce substituents. For example, treatment of a related N-oxidized pyridine with acetic anhydride (B1165640) can lead to rearrangement and the introduction of an acetoxymethyl group at the 2-position. nih.gov

Introducing or modifying substituents on the ring, such as halogens, can also serve as a prelude to further changes via cross-coupling reactions (e.g., Suzuki, Stille), which dramatically expands the synthetic possibilities. google.com

The table below provides examples of systemic modifications to the pyridine ring.

| Modification Strategy | Reagent(s) | Position(s) Modified | Purpose |

| Directed Metalation | t-Butyllithium, then Electrophile (E+) | C-4 | Introduction of a C-4 substituent (E) |

| N-Oxidation | Peroxy acids (e.g., m-CPBA) | N-1 | Activation of the ring for further substitution |

| Rearrangement | Acetic Anhydride (on N-oxide) | C-2 or C-6 | Introduction of an acetoxy or hydroxymethyl group |

| Nucleophilic Substitution | Nucleophiles (on halogenated pyridines) | Varies | Replacement of a leaving group (e.g., Cl) with a new functional group |

Theoretical and Computational Studies

Application of Quantum Chemical Methods for Structure-Reactivity Relationships

Quantum chemical methods are fundamental to establishing the relationship between the molecular structure of a compound and its chemical reactivity. For Tert-butyl 6-formylpyridin-3-ylcarbamate, these methods can elucidate how the arrangement of atoms and the electronic distribution influence its behavior in chemical reactions. Techniques such as the Hartree-Fock (HF) method and post-HF methods, including Møller-Plesset perturbation theory (MP2), provide a detailed picture of the molecule's electronic structure.

The structure-activity relationship (SAR) is a key concept where the biological or chemical activity of a compound is correlated with its molecular structure. nih.gov In the context of this compound, quantum chemical calculations can quantify various molecular descriptors that are crucial for understanding its reactivity. These descriptors include atomic charges, bond orders, and molecular orbital energies. For instance, the presence of electron-withdrawing and electron-donating groups can significantly influence the reactivity of the pyridine (B92270) ring. nih.govmdpi.com

A critical aspect of structure-reactivity relationships is the identification of the most likely sites for electrophilic and nucleophilic attack. By calculating the electrostatic potential map, regions of positive and negative charge on the molecule's surface can be visualized. For this compound, the formyl group and the nitrogen atom in the pyridine ring are expected to be key sites of reactivity, a hypothesis that can be rigorously tested and quantified through quantum chemical calculations.

Density Functional Theory (DFT) Studies on Electronic Properties and Reaction Energetics

Density Functional Theory (DFT) has become a widely used tool in computational chemistry due to its balance of accuracy and computational cost. mostwiedzy.pl DFT methods are particularly well-suited for studying the electronic properties and reaction energetics of medium-sized organic molecules like this compound. These studies can provide a wealth of information about the molecule's stability, reactivity, and spectroscopic properties.

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. iiste.org For this compound, DFT calculations can predict these orbital energies, offering insights into its reactivity profile.

To illustrate the type of data generated from DFT studies, the following table presents hypothetical calculated electronic properties for this compound.

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

| Ionization Potential | 7.0 eV |

| Electron Affinity | 1.5 eV |

This table is for illustrative purposes and shows the kind of data that would be obtained from DFT calculations.

Computational Modeling and Simulation of Reaction Pathways for this compound

Computational modeling and simulation provide a dynamic perspective on chemical reactions, allowing for the exploration of complex reaction pathways that may be difficult to study experimentally. For this compound, these methods can be used to map out the potential energy surface for various transformations, identifying transition states and intermediates along the reaction coordinate.

One of the key applications of reaction pathway modeling is to understand the mechanism of a reaction in a stepwise manner. For instance, the reaction of this compound with a nucleophile could proceed through several possible pathways. Computational simulations can help to distinguish between these pathways by calculating the energy profile for each one. The pathway with the lowest activation energy is generally the most likely to occur.

Molecular dynamics (MD) simulations can also be employed to study the behavior of this compound in different solvent environments and at various temperatures. These simulations provide insights into the conformational flexibility of the molecule and how solvent interactions might influence its reactivity. For example, MD simulations could reveal how intramolecular hydrogen bonding might affect the molecule's preferred conformation and, consequently, its reaction pathways. researchgate.net

Theoretical Prediction of Novel Reactivity and Molecular Interactions

Beyond understanding known reactions, theoretical and computational chemistry can also be used to predict novel reactivity and molecular interactions for this compound. By analyzing the molecule's electronic structure and exploring its potential energy surface, new and unexpected chemical transformations can be proposed.

For example, computational methods could be used to screen for potential catalysts that could enable new types of reactions involving the pyridine ring or the formyl and carbamate (B1207046) groups. By modeling the interaction of this compound with different catalysts, it may be possible to identify those that can selectively activate specific bonds and facilitate desired chemical transformations. nih.gov

Furthermore, the study of intermolecular interactions is crucial for understanding how this compound might behave in a biological context or in materials science applications. Computational methods can be used to model the non-covalent interactions, such as hydrogen bonding and π-stacking, that could occur between this compound and other molecules. nih.gov These studies can predict binding affinities and provide a basis for the rational design of new molecules with specific interaction properties.

Future Research Directions and Synthetic Challenges

Advancements in Stereoselective Synthesis of Pyridine (B92270) Carbamates

The synthesis of enantiomerically pure pyridine derivatives is a critical challenge due to the aromatic and planar nature of the pyridine ring. numberanalytics.com Overcoming this challenge is essential for producing specific, potent, and safe pharmaceutical agents. Future advancements are expected in the catalytic and stereoselective synthesis of partially hydrogenated pyridines and pyridones from pyridine precursors. mdpi.com

A primary strategy involves the asymmetric dearomatization of pyridine rings. mdpi.com For instance, the highly enantioselective catalytic dearomatization of N-acylpyridinium salts with Grignard reagents, facilitated by copper catalysts, has been demonstrated. mdpi.com Another approach utilizes a regiodivergent asymmetric addition of organometallic reagents to pyridinium (B92312) heterocycles, allowing for precise stereochemical control in the synthesis of chiral dihydropyridine (B1217469) products. mdpi.com Chiral catalysis, employing transition metal complexes with chiral ligands, is a powerful method for creating enantiomerically enriched pyridine derivatives. numberanalytics.com

Chemoenzymatic strategies also represent a promising frontier. These methods can offer high optical purity (>99.9% enantiomeric excess) and circumvent the use of toxic chemicals and hazardous reaction conditions, making them cost-effective and suitable for industrial application. researchgate.net The development of such processes for key chiral intermediates is a significant step toward more efficient and sustainable synthesis of complex molecules. researchgate.net

Table 1: Emerging Stereoselective Synthesis Methods for Pyridine Derivatives

| Method | Catalyst/Reagent | Product Type | Key Advantages |

| Asymmetric Dearomatization | Copper catalysts with Grignard reagents | Chiral Dihydropyridines | High enantioselectivity |

| Regiodivergent Asymmetric Addition | Organometallic reagents | Chiral 1,2,3- and 1,3,4-trisubstituted dihydropyridines | High regiochemical and stereochemical control mdpi.com |

| Chiral Catalysis | Transition metal complexes with chiral ligands | Enantiomerically enriched pyridine derivatives | Enables asymmetric synthesis for creating chiral centers numberanalytics.com |

| Chemoenzymatic Synthesis | Transaminase (ATA) biocatalyst | Optically pure piperidine (B6355638) carbamates | High optical purity, cost-effective, avoids hazardous conditions researchgate.net |

Development of Novel Catalytic Systems for Functionalization

The functionalization of the pyridine ring is central to creating diverse derivatives. Research into novel catalytic systems is crucial for improving reaction efficiency, selectivity, and substrate scope. Transition-metal and rare-earth metal catalysis have been instrumental in advancing C–H bond functionalization, enabling the synthesis of diversely substituted pyridines. nih.govbeilstein-journals.org

Recent progress has focused on the site-selective functionalization of pyridine's distal positions (C3 and C4), which remains a significant challenge. nih.gov Palladium-catalyzed reactions, for example, have been developed for the C3-arylation of the pyridine ring. beilstein-journals.org The presumed mechanism involves the coordination of Pd(II) to the pyridine nitrogen, followed by activation of the C(3)–H bond. beilstein-journals.org Similarly, cooperative catalytic systems, such as Ni/Lewis acid, have enabled the direct C4-alkylation of pyridines. beilstein-journals.org

Photochemical organocatalysis offers a distinct approach, harnessing the reactivity of pyridinyl radicals generated via single-electron transfer (SET) reduction of pyridinium ions. acs.org This method allows for positional selectivity that differs from classical Minisci chemistry. acs.org Furthermore, mono(phosphinoamido)-ligated rare-earth complexes have shown effectiveness in the ortho-C(sp²)–H functionalization of pyridines with both polar imines and nonpolar alkenes. beilstein-journals.org

Table 2: Novel Catalytic Systems for Pyridine Functionalization

| Catalytic System | Reaction Type | Position | Example Catalyst |

| Transition-Metal Catalysis | C3-Arylation | C3 | Palladium(II) beilstein-journals.org |

| Cooperative Catalysis | C4-Alkylation | C4 | Ni/Lewis Acid (e.g., MAD) beilstein-journals.org |

| Photocatalytic System | Radical Functionalization | Varies | Dithiophosphoric acid acs.org |

| Rare-Earth Metal Catalysis | Ortho-C–H Functionalization | C2 (ortho) | Mono(phosphinoamido)-ligated Gd or Sc complexes beilstein-journals.org |

| Rhodium(III) Catalysis | Annulation with Alkynes | Dual C-H | [RhCp*Cl2]2 nih.gov |

Green and Sustainable Methodologies for Industrial Scale-up

The pharmaceutical and chemical industries are increasingly focused on developing environmentally benign and sustainable manufacturing processes. For pyridine derivatives, this involves adopting green chemistry principles to minimize waste, reduce energy consumption, and use less hazardous materials. nih.gov

Key green synthesis techniques for pyridine derivatives include multicomponent one-pot reactions, the use of green catalysts, and the adoption of environmentally friendly solvents or solvent-free conditions. nih.gov Energy-efficient methods such as ultrasonic and microwave-assisted synthesis are also gaining prominence. nih.gov These approaches not only reduce the environmental impact but can also lead to higher yields and shorter reaction times.

The transition to sustainable methodologies is critical for the industrial scale-up of compounds like "Tert-butyl 6-formylpyridin-3-ylcarbamate." For example, traditional multi-step syntheses often generate significant waste and require purification at each stage. In contrast, a one-pot procedure avoids the isolation of intermediates, thereby saving time, resources, and reducing solvent usage. researchgate.net The development of heterogeneous catalysts, which can be easily separated and recycled, further enhances the sustainability of pyridine synthesis. numberanalytics.com

Table 3: Comparison of Traditional vs. Green Synthesis Approaches for Pyridines

| Feature | Traditional Synthesis | Green Synthesis |

| Reaction Type | Multi-step, sequential reactions | Multicomponent, one-pot reactions nih.gov |

| Solvents | Often uses volatile organic compounds (VOCs) | Environmentally friendly solvents (e.g., water) or solvent-free conditions nih.gov |

| Catalysts | Homogeneous catalysts, often difficult to recover | Heterogeneous, recyclable catalysts; biocatalysts numberanalytics.comnih.gov |

| Energy Input | Conventional heating (oil baths) | Microwave or ultrasonic irradiation nih.gov |

| Waste Generation | Higher waste output, requires multiple purifications | Lower waste (higher atom economy), reduced purification steps |

Expanding the Chemical Space and Biological Applications of Pyridine Carbamates

The pyridine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents. nih.govnih.govresearchgate.net The carbamate (B1207046) group is also a significant pharmacophore. The combination of these two moieties in pyridine carbamates creates a vast chemical space with significant potential for new drug discovery.

Future research will focus on synthesizing novel analogues of "this compound" to explore new biological activities. The formyl group provides a convenient handle for derivatization through reactions like nucleophilic addition or condensation. By modifying the substituents on the pyridine ring and the carbamate group, medicinal chemists can fine-tune the compound's pharmacological properties. nih.gov

The goal is to design bioactive molecules for specific biological targets. nih.gov Given the structural diversity of pyridine-containing compounds, there are immense possibilities for their pharmacological application. nih.govnih.gov It is anticipated that a multitude of new pharmaceuticals containing pyridine heterocycles will be developed in the coming years, addressing a wide range of diseases. nih.gov The synthesis of libraries of pyridine carbamate derivatives will be essential for screening against various biological targets and identifying new lead compounds for therapeutic development. researchgate.netijnrd.org

Table 4: Potential Biological Targets for Novel Pyridine Carbamate Derivatives

| Therapeutic Area | Potential Biological Target(s) |

| Oncology | Protein kinases, histone deacetylases (HDACs) |

| Infectious Diseases | Bacterial DNA gyrase, viral proteases |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, cytokine receptors |

| Neurological Disorders | Acetylcholinesterase (AChE), G-protein coupled receptors (GPCRs) nih.gov |

| Metabolic Disorders | Dipeptidyl peptidase-4 (DPP-4), glucokinase |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.